Z-L-methionine N-hydroxysuccinimide ester
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Overview
Description
Z-L-methionine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C17H20N2O6S and a molecular weight of 380.42 g/mol . It is commonly used in proteomics research and other scientific applications. The compound is known for its role in peptide synthesis, where it acts as a coupling reagent to facilitate the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-methionine N-hydroxysuccinimide ester typically involves the reaction of Z-L-methionine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in high purity and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Z-L-methionine N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of Z-L-methionine and N-hydroxysuccinimide.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and other nucleophiles, typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Hydrolysis: Aqueous solutions or buffer systems are used to facilitate hydrolysis, often under mild acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Amide Bonds: Formed during substitution reactions with amines.
Z-L-methionine and N-hydroxysuccinimide: Products of hydrolysis.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
Z-L-methionine N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Biology: Employed in the modification of proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides and proteins for research and commercial purposes.
Mechanism of Action
The mechanism of action of Z-L-methionine N-hydroxysuccinimide ester involves the activation of carboxyl groups in amino acids or peptides, making them more reactive towards nucleophiles such as amines. This activation facilitates the formation of peptide bonds, which are essential for the synthesis of peptides and proteins. The molecular targets include the carboxyl groups of amino acids, and the pathways involved are those related to peptide bond formation and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters of other amino acids: These compounds share similar reactivity and applications in peptide synthesis.
Carbodiimides: Such as DCC, which are also used as coupling agents in peptide synthesis.
Benzotriazole esters: Another class of coupling reagents used in peptide synthesis.
Uniqueness
Z-L-methionine N-hydroxysuccinimide ester is unique due to its specific reactivity and stability, making it particularly suitable for the synthesis of peptides containing methionine residues. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other coupling reagents.
Properties
Molecular Formula |
C17H20N2O6S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C17H20N2O6S/c1-26-10-9-13(16(22)25-19-14(20)7-8-15(19)21)18-17(23)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,23) |
InChI Key |
HWPGHRPTDZRQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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